molecular formula C20H24N6O3 B2547459 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396810-37-9

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Katalognummer B2547459
CAS-Nummer: 1396810-37-9
Molekulargewicht: 396.451
InChI-Schlüssel: NVPSXPMGFZDAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a novel molecule that appears to be related to a class of antiproliferative agents. These agents, specifically the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. This interference can disrupt cell division and has potential applications in cancer treatment .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs were designed and synthesized. These compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, ESI–MS, and IR . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a piperidine ring, which is a common feature in many bioactive molecules. The presence of the 1,2,4-oxadiazol ring suggests that the compound may interact with biological targets such as tubulin through specific structural motifs . The substitution patterns on the rings, such as the 3,5-dimethylisoxazol and the 3-methyl-1,2,4-oxadiazol groups, are likely to influence the binding affinity and specificity of the compound towards its target.

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not provided, related compounds have demonstrated the ability to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition is a result of the compound's interaction with the tubulin protein, leading to antiproliferative effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their molecular weight, solubility, and stability. The presence of multiple heterocyclic rings in the compound suggests a certain degree of structural rigidity, which could affect its solubility and bioavailability. The NMR, MS, and IR spectroscopic data can provide insights into the purity and identity of the synthesized compounds . The antiproliferative activity of these compounds, as measured by assays such as the MTT assay, is a key indicator of their potential therapeutic value .

Wissenschaftliche Forschungsanwendungen

Metabolic Profiling and Disposition

Research on related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, reveals the process of metabolic profiling and disposition in humans. For instance, a study detailed the disposition and metabolism of [14C]SB-649868 in humans, highlighting the pathways through which the drug is metabolized and eliminated from the body, mainly via feces, with a notable presence of metabolites indicating extensive hepatic metabolism (Renzulli et al., 2011). This kind of study is crucial for understanding the pharmacokinetics of new therapeutic agents, including those with complex chemical structures similar to the compound .

Pharmacokinetics in Clinical Development

Another area of research application involves studying the pharmacokinetics of novel compounds during clinical development. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underwent extensive characterization to understand its absorption, metabolism, and excretion in humans. Such studies reveal that venetoclax is primarily cleared by hepatic metabolism, with feces being the major elimination route. The work highlights the importance of understanding the metabolic pathways and disposition of novel therapeutic agents for the treatment of hematologic malignancies (Liu et al., 2017).

Drug Development and Receptor Occupancy Studies

Receptor occupancy studies are pivotal in drug development, especially for compounds designed to target specific receptors in the brain. Research on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by novel antagonists, for example, helps in understanding the dose-response relationship and the therapeutic potential of new drugs. Such studies involve the use of positron emission tomography (PET) to assess the extent of receptor occupancy in the human brain, thereby guiding dose selection in clinical trials for conditions like anxiety and mood disorders (Rabiner et al., 2002).

Eigenschaften

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-17(13(2)28-24-12)10-22-19(27)16-5-4-8-26(11-16)18-7-6-15(9-21-18)20-23-14(3)25-29-20/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSXPMGFZDAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.